molecular formula C13H11Cl B3249516 2-Chloro-1-methyl-4-phenylbenzene CAS No. 19482-08-7

2-Chloro-1-methyl-4-phenylbenzene

Cat. No.: B3249516
CAS No.: 19482-08-7
M. Wt: 202.68 g/mol
InChI Key: KVNYALRENBPHIC-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Materials Science

The biphenyl scaffold, the core structure of 2-Chloro-1-methyl-4-phenylbenzene, is considered a "privileged scaffold" in chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry. mdpi.comblumberginstitute.org Biphenyl systems are found in a wide array of natural products, pharmaceuticals, and agrochemicals. mdpi.com Their rigid, yet conformationally flexible, nature allows them to present attached functional groups in specific spatial orientations, which is crucial for biological activity.

In organic chemistry, the development of efficient methods to synthesize and functionalize biphenyls is a major area of research. mdpi.comacs.org Techniques such as transition-metal-catalyzed cross-coupling reactions and, more recently, direct C-H functionalization, have been developed to create complex biaryl molecules with high precision. mdpi.comacs.orgacs.org

In materials science, the biphenyl unit is incorporated into polymers to enhance thermal stability and confer specific liquid crystalline properties. guidechem.com Furthermore, biphenyl-containing molecules have been used to create advanced materials such as supramolecular hydrogels for tissue engineering, where the biphenyl-peptide conjugates self-assemble into nanofiber networks. researchgate.net These materials show great promise as scaffolds for regenerative medicine due to their biocompatibility and ability to support cell growth. researchgate.net

Contextualizing this compound within Substituted Biphenyl Derivatives

This compound is a specific substituted biphenyl derivative. As its name indicates, it consists of a biphenyl core that has been modified with one chlorine atom and one methyl group. Such mono-substituted and di-substituted biphenyls are often synthesized as chemical intermediates or building blocks for the creation of more complex, high-value molecules.

Below is a table detailing the chemical identity of this compound.

PropertyValue
Systematic IUPAC Name This compound
Synonym 3-Chloro-4-methylbiphenyl
CAS Number 161519-71-3
Molecular Formula C₁₃H₁₁Cl
Molecular Weight 202.68 g/mol

Data sourced from publicly available chemical databases.

While extensive research on this compound itself is not prominent in the scientific literature, its structure is representative of intermediates used in the synthesis of functional chemicals. For instance, chlorinated biphenyl structures are central to certain fungicides, such as Boscalid, which is a nicotinamide (B372718) derivative containing a chlorinated biphenyl moiety. basf.com The synthesis of such complex products often relies on the availability of specifically substituted biphenyl precursors. google.com The study of simpler derivatives like this compound is therefore implicitly linked to the development of these applied chemicals.

Overview of Current Research Trajectories for Halogenated Aromatic Compounds

Modern research into halogenated aromatic compounds has evolved significantly from the era of PCB production. Current investigations are diverse, focusing on both mitigating the environmental impact of legacy compounds and harnessing halogenation for new applications. Key research areas are summarized in the table below.

Research TrajectoryDescriptionKey Findings & Goals
Environmental Remediation Developing methods to remove persistent halogenated organic pollutants (POPs) from the environment.Focus on bioremediation using microorganisms that have evolved pathways to degrade these toxic compounds, offering a sustainable and low-cost detoxification strategy. nih.gov
Advanced Synthesis Creating novel synthetic routes to halogenated aromatics with high selectivity and efficiency.Research into distal C-H functionalization allows for the precise modification of aromatic rings, including biphenyls, opening pathways to new drugs and materials. acs.orgacs.org
Environmental Monitoring & Fate Tracking the presence and transformation of halogenated compounds in the environment.Studies identify new halogenated disinfection byproducts in drinking water and track atmospheric levels of halogenated polycyclic aromatic hydrocarbons (PAHs). science.govscience.gov
Toxicology & Health Impacts Investigating the biological effects of both legacy and emerging halogenated compounds.Research indicates that chronic exposure to certain chlorinated compounds may contribute to metabolic diseases, shifting focus beyond acute toxicity. nih.gov

These research streams highlight a paradigm shift: from the bulk production of environmentally persistent chemicals to a more nuanced understanding and precise application of halogenated aromatic compounds in science and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-methyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNYALRENBPHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303244
Record name 3-Chloro-4-methyl-1,1′-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19482-08-7
Record name 3-Chloro-4-methyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19482-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Chloro 1 Methyl 4 Phenylbenzene and Analogous Biphenyls

Classical Coupling and Arylation Methods

Friedel-Crafts Alkylation and Acylation Routes to Substituted Biphenyls

The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, serves as a viable route for synthesizing precursors to complex biphenyls. byjus.com This electrophilic aromatic substitution can be categorized into alkylation and acylation.

Friedel-Crafts Alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comberkeley.edu For biphenyl (B1667301) systems, this reaction can introduce alkyl groups onto one or both rings. However, the reaction is prone to challenges, including the potential for carbocation rearrangements and polyalkylation, which can complicate product profiles. berkeley.edu For instance, the reaction of biphenyl with tert-butyl chloride and an AlCl₃ catalyst can lead to the formation of 4,4'-di-tert-butylbiphenyl. berkeley.edu

Friedel-Crafts Acylation , conversely, involves the introduction of an acyl group (R-C=O) using an acyl halide or acid anhydride (B1165640) with a Lewis acid catalyst. byjus.comstudymind.co.uk This reaction is generally more controllable than alkylation as the resulting ketone is deactivated towards further substitution, preventing polyacylation. The acylation of biphenyl with acetyl chloride, for example, proceeds smoothly to generate 4-acetylbiphenyl (B160227) as the primary product. acs.org This ketone can then be a versatile intermediate for further functionalization. An interesting variation occurs when using trimethylacetyl chloride, which can decarbonylate to form a t-butyl carbocation, leading to alkylation products like 4-t-butylbiphenyl instead of the expected ketone. acs.org

Reaction TypeReagentsCatalystTypical Product(s)Key Features
Alkylation Biphenyl, t-butyl chlorideAlCl₃4,4'-di-tert-butylbiphenylProne to polyalkylation and carbocation rearrangement. berkeley.edu
Acylation Biphenyl, Acetyl chlorideAlCl₃4-acetylbiphenylGenerally clean, monosubstituted product; deactivating effect of the acyl group prevents polysubstitution. acs.org
Acylation/Alkylation Biphenyl, Trimethylacetyl chlorideAlCl₃4-t-butylbiphenylAcyl cation can decarbonylate to an alkyl cation, leading to alkylation. acs.org

Regioselective Functionalization Techniques

Achieving specific substitution patterns on the biphenyl scaffold is critical for tailoring molecular properties. Regioselective functionalization techniques enable the precise introduction of functional groups at desired positions.

The introduction of methyl groups onto a biphenyl framework can be accomplished with high regioselectivity using specific catalytic systems. Shape-selective methylation has been demonstrated using zeolite catalysts. plu.mx In a study on the methylation of biphenyl, an ultrastable faujasite-type zeolite used in a transalkylation reaction with polymethylbenzenes produced primarily the 4- and 4,4'-isomers. plu.mx This selectivity is attributed to the steric constraints imposed by the zeolite pores, favoring the formation of the least bulky para-substituted products. plu.mx Another approach involves using NH₄F-modified nanosized HZSM-5 catalysts, which have shown good stability and high conversion for the methylation of biphenyl to 4-methylbiphenyl (B165694) at elevated temperatures. psu.edu

Catalyst SystemMethylating AgentKey OutcomeReference
Ultrastable faujasite-type zeolitePolymethylbenzenesShape-selective formation of 4-methyl and 4,4'-dimethyl isomers. plu.mx
NH₄F modified nanosized HZSM-5Methanol (B129727) (inferred)High conversion to 4-methylbiphenyl with good catalyst stability. psu.edu

Direct Halogenation is a classic electrophilic aromatic substitution that introduces halogen atoms (F, Cl, Br, I) onto an aromatic ring. axaxl.com The reaction is typically exothermic and requires careful control of conditions to manage heat and prevent undesirable side reactions. axaxl.com For biphenyls, the regioselectivity of halogenation is influenced by existing substituents on the rings. Electron-rich biphenyls can be selectively functionalized through a halogenation-methoxylation sequence to produce valuable oxidized compounds. researchgate.net The structure-activity relationships of halogenated biphenyls indicate that the position of the halogen is critical; for instance, ortho-halogenation can prevent the molecule from adopting a planar configuration. nih.gov

Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring, typically using paraformaldehyde, hydrochloric acid, and a catalyst like zinc chloride. koreascience.krcaloongchem.comgoogle.com This reaction, known as the Blanc chloromethylation, is a powerful tool for creating reactive intermediates. The chloromethylation of biphenyl has been optimized to produce 4,4'-bis(chloromethyl)-biphenyl, a key intermediate for fluorescent whitening agents. koreascience.krcaloongchem.comgoogle.com The process involves reacting biphenyl with paraformaldehyde and HCl gas in the presence of ZnCl₂, with studies focusing on optimizing temperature, reaction time, and reagent ratios to maximize yield. koreascience.krgoogle.com

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound (like a phenol), formaldehyde, and a primary or secondary amine. rsc.orgwikipedia.org This reaction is a powerful method for aminoalkylation, producing a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

While not directly used to synthesize the non-phenolic 2-Chloro-1-methyl-4-phenylbenzene, the Mannich reaction is highly relevant for the functionalization of phenolic precursors that could be later converted to target structures. Specifically, it is a key strategy for the ortho-aminomethylation of phenols. rsc.org These aminomethylated phenols are valuable intermediates in the synthesis of ligands, pharmaceuticals, and other N-containing scaffolds. rsc.orgyoutube.com The reaction can be catalyzed by acids, bases, or metals, providing a versatile route to highly functionalized aromatic systems. rsc.orgresearchgate.net

Microchannel Reactor Synthesis Considerations

The use of microchannel reactors, also known as microreactors, represents a significant advance in chemical synthesis, offering precise control over reaction parameters. researchgate.netazom.com These reactors feature channels with dimensions in the micrometer range, which provides a high surface-area-to-volume ratio. researchgate.net This characteristic leads to vastly improved heat and mass transfer compared to conventional batch reactors. researchgate.netazom.com

For exothermic and rapid reactions common in aromatic functionalization, such as halogenation or nitration, microreactors offer enhanced safety by minimizing reaction volume and allowing for efficient heat dissipation, thus preventing thermal runaways and the formation of side products. researchgate.netgoogle.com The synthesis of hazardous intermediates like phosgene (B1210022) has been successfully and safely demonstrated in microchannel reactors, where it can be generated and consumed in-situ. researchgate.net Similarly, Fischer-Tropsch synthesis, a highly exothermic process, benefits from the superior temperature control of microchannel technology, leading to improved selectivity. azom.comgoogle.com The application of microreactors to Suzuki-Miyaura coupling, a key reaction for biphenyl synthesis, allows for efficient and scalable production. acs.org This technology enables easier optimization and scalability of processes, making it a valuable tool for the synthesis of fine chemicals like substituted biphenyls. researchgate.net

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Comprehensive searches for experimental and theoretical spectroscopic data for the chemical compound this compound, also known as 3-chloro-4-methylbiphenyl or 4-phenyl-3-chlorotoluene, have yielded no specific results. Despite a thorough investigation across various scientific databases and literature sources for nuclear magnetic resonance (NMR) and vibrational spectroscopy (Infrared and Raman) data, no detailed characterization for this specific molecule could be located.

The inquiry sought to build a detailed article on the advanced spectroscopic elucidation of the molecular structure and conformation of this compound. The intended structure of the article was to include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR chemical shift assignments and structural correlations.

Analysis using two-dimensional NMR techniques (HSQC, HMBC, COSY) for determining atomic connectivity.

Quantitative NMR applications, with a specific interest in ³¹P NMR for derivatized phenols.

Vibrational Spectroscopy (Infrared and Raman):

Assignment of characteristic vibrational frequencies to specific functional groups.

Correlation between experimentally observed and theoretically predicted vibrational modes.

While general principles and data for structurally similar compounds—such as various chlorinated biphenyls and substituted toluenes—are available, this information is not directly applicable for a scientifically accurate and exclusive discussion of this compound. The strict requirement to focus solely on the specified compound prevents the use of data from analogous molecules to infer its spectroscopic properties.

Therefore, due to the absence of published experimental or computational data for this compound in the public domain, the generation of the requested detailed scientific article is not possible at this time. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to produce the specific data needed to fulfill the request.

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like 2-Chloro-1-methyl-4-phenylbenzene, the absorption of UV light primarily promotes electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The UV spectrum of biphenyl (B1667301), the parent structure, is characterized by two main absorption bands. The first is a high-intensity band, often called the K-band, appearing around 250 nm. This band is attributed to the π → π* transition involving the conjugated system extending across both phenyl rings and is sensitive to the planarity of the molecule. A second set of bands, the B-bands, which are related to benzenoid transitions, appear at shorter wavelengths with fine structure.

For this compound, the substituents are expected to modify these transitions. The chlorine atom, with its lone pairs of electrons, and the methyl group, through hyperconjugation, act as auxochromes. These groups can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Studies on various chlorinated biphenyls have shown that with increasing chloro-substitution, where there are fewer than two chlorine atoms ortho to the inter-ring bond, the λmax values for the K-band tend to shift to longer wavelengths. nih.gov The spectrum of monochlorobiphenyls, for instance, shows only slight changes compared to unsubstituted biphenyl. taylorfrancis.com The presence of the methyl group at position 3 and the chlorine at position 4 would likely lead to a modest bathochromic shift of the K-band. The primary electronic transitions expected for this molecule are summarized in the table below.

Table 1: Plausible Electronic Transitions for this compound

Transition Type Orbitals Involved Chromophore Expected Spectral Region
π → π* Bonding π to anti-bonding π* Biphenyl system 200-300 nm
n → π* Non-bonding (Cl) to anti-bonding π* Chloro-substituted phenyl ring > 280 nm (often low intensity)

The intensity and exact position of these bands are highly dependent on the dihedral angle between the two phenyl rings, which affects the degree of π-conjugation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about a molecule's mass and its fragmentation behavior upon ionization, which helps in confirming its structure. The molecular weight of this compound (C₁₃H₁₁Cl) is 202.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to appear as a characteristic isotopic cluster due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, two peaks should be observed at m/z 202 and m/z 204.

The fragmentation of the molecular ion would proceed through several characteristic pathways for chlorinated and methylated aromatic compounds. Key fragmentation mechanisms include:

Loss of a chlorine radical: Cleavage of the C-Cl bond would result in a fragment ion at m/z 167. This is a common pathway for chloroaromatics.

Loss of a methyl radical: Cleavage of the C-CH₃ bond would lead to an ion at m/z 187 (and a corresponding isotope peak at m/z 189).

Loss of hydrogen chloride (HCl): Rearrangement followed by the elimination of a neutral HCl molecule from the molecular ion would produce a fragment at m/z 166.

Loss of a methyl radical from the [M-Cl]⁺ fragment: The m/z 167 ion could further lose a methyl group to yield a fragment at m/z 152, corresponding to the biphenyl cation radical.

A plausible fragmentation pattern is detailed in the table below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Formula Identity/Origin
202/204 [C₁₃H₁₁Cl]⁺˙ Molecular ion (M⁺˙)
187/189 [C₁₂H₈Cl]⁺ [M - CH₃]⁺
167 [C₁₃H₁₁]⁺ [M - Cl]⁺
166 [C₁₃H₁₀]⁺˙ [M - HCl]⁺˙
152 [C₁₂H₈]⁺˙ [M - Cl - CH₃]⁺˙

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

While no specific single-crystal X-ray diffraction data for this compound is publicly available in crystallographic databases, the principles of this technique and data from analogous substituted biphenyls allow for a robust prediction of its solid-state geometry. iucr.orgresearchgate.net Single-crystal X-ray diffraction determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. libretexts.org This analysis yields detailed information on bond lengths, bond angles, and, crucially for biphenyl systems, the torsion angle between the aromatic rings.

The conformation of biphenyl derivatives is largely defined by the torsion angle (or dihedral angle) between the planes of the two phenyl rings. This angle results from a delicate balance between two opposing factors:

Steric Hindrance: Repulsion between ortho-substituents on the two rings favors a twisted, non-planar conformation.

π-Conjugation: Delocalization of π-electrons across the inter-ring bond is maximized in a planar conformation, which provides electronic stabilization.

In unsubstituted biphenyl, the gas-phase equilibrium torsion angle is around 44°, a compromise between steric repulsion of the ortho-hydrogens and π-conjugation. For this compound, the substituents are not in the ortho positions (positions 2, 2', 6, 6'), so steric hindrance across the rings is minimal. However, the presence of the methyl group at position 3 introduces some steric interaction with the adjacent ring. Studies on 3,3'-disubstituted biphenyls show that such compounds typically adopt a non-planar conformation with a double minimum energy potential, corresponding to torsion angles of approximately 45° and 135°. acs.org It is therefore highly probable that this compound would crystallize in a non-planar conformation with a significant inter-ring torsion angle.

Table 3: Factors Influencing Torsion Angle in Biphenyl Systems

Factor Preference Rationale
Electronic Effects Planar Maximizes π-conjugation across the inter-ring bond, leading to electronic stabilization.
Steric Effects Non-planar (Twisted) Minimizes van der Waals repulsion between substituents on adjacent rings, especially at ortho-positions.
Crystal Packing Forces Variable Intermolecular forces in the solid state can force the molecule into a conformation (often more planar) that is different from its gas-phase or solution-state minimum.

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent supramolecular interactions. mdpi.com For this compound, several types of interactions are expected to play a role in stabilizing the crystal lattice.

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking. These interactions can occur in a face-to-face or offset (parallel-displaced) arrangement, contributing significantly to the cohesion of the crystal.

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic rings can act as weak donors in hydrogen bonds to the electron-rich π-face of an adjacent phenyl ring.

C-H···Cl Interactions: The chlorine atom is a potential weak hydrogen bond acceptor. Weak hydrogen bonds between aromatic or methyl C-H groups and the chlorine atom of a neighboring molecule are plausible and have been observed in the crystal structures of other chloromethyl-substituted aromatic compounds. nih.gov

Table 4: Potential Supramolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Description
π–π Stacking Phenyl Ring (π-system) Phenyl Ring (π-system) Attractive, non-covalent interaction between aromatic rings.
C-H···π Aromatic C-H or Methyl C-H Phenyl Ring (π-system) A weak form of hydrogen bonding where a C-H bond points towards the face of an aromatic ring.
C-H···Cl Aromatic C-H or Methyl C-H Chlorine Atom A weak hydrogen bond involving the electronegative chlorine atom as the acceptor.

Computational and Theoretical Investigations of 2 Chloro 1 Methyl 4 Phenylbenzene

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental in understanding the structure, stability, and reactivity of molecules at the atomic level. For a molecule like 2-Chloro-1-methyl-4-phenylbenzene, these methods provide insights into its behavior that can be difficult to obtain through experimental means alone.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a qualitative understanding of electronic structure but neglects electron correlation, which can be significant.

Density Functional Theory (DFT) has become a more popular and powerful alternative. DFT methods incorporate electron correlation by approximating the exchange-correlation energy as a functional of the electron density. nih.gov Various functionals are available, with hybrid functionals like B3LYP being widely used for organic molecules as they mix a portion of the exact exchange from HF with DFT exchange and correlation. niscpr.res.innih.gov For studying non-covalent interactions, which can be important in substituted biphenyls, dispersion-corrected DFT functionals such as B3LYP-D3 or B97-D are often employed to achieve higher accuracy. rsc.org

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly used for organic molecules.

The 6-31G(d) basis set is a split-valence basis set that is often used for initial geometry optimizations as it provides a good balance between accuracy and computational cost. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing anisotropic electron distributions.

For more accurate energy calculations and detailed electronic property analysis, larger basis sets like 6-311++G(d,p) are employed. nih.gov This basis set is a triple-split valence set, offering more flexibility. The ++ indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing weakly bound electrons and non-covalent interactions. The (d,p) signifies the inclusion of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding environments. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties. Computational methods are used to find the most stable geometry (the global minimum on the potential energy surface) and to explore other stable conformations.

The conformation of biphenyl (B1667301) and its derivatives is primarily defined by the torsional (dihedral) angle between the two phenyl rings. For this compound, the presence of substituents on one of the rings will influence the preferred torsional angle due to steric and electronic effects.

A potential energy surface (PES) scan is a computational technique used to explore the energy of the molecule as a function of one or more geometric parameters, such as the inter-ring torsional angle. researchgate.netresearchgate.netuni-muenchen.deq-chem.com By systematically varying this angle and optimizing the rest of the molecular geometry at each step, a potential energy curve is generated. The minima on this curve correspond to stable conformers, while the maxima represent the rotational energy barriers between them. For substituted biphenyls, these scans can reveal the energetic cost of rotation and the most stable rotational isomers. rsc.org

Illustrative Data for Torsional Angles in Substituted Biphenyls

CompoundMethod/Basis SetMinimum Energy Torsional Angle (°)Rotational Barrier (kcal/mol)
BiphenylB3LYP/6-311+G44.3~2.0
2-FluorobiphenylB3LYP/6-311+G49.5~2.5
2,2'-DifluorobiphenylB3LYP/6-311+G57.9 and 128.9-
3,3'-DichlorobiphenylB3LYP/6-311+G~45 and ~135-

This table presents representative data for related biphenyl compounds to illustrate the type of information obtained from torsional angle calculations. Data is adapted from studies on substituted biphenyls. researchgate.net

An important validation of computational methods is the comparison of the calculated optimized geometry with experimental data, most commonly obtained from single-crystal X-ray diffraction. niscpr.res.innih.govnih.gov This comparison allows for an assessment of the accuracy of the chosen theoretical level (method and basis set).

For a molecule like this compound, key parameters for comparison would include bond lengths, bond angles, and the crucial inter-ring torsional angle. It is important to note that the computational geometry is typically for an isolated molecule in the gas phase, while the X-ray structure represents the molecule in a crystalline environment, where packing forces can influence the conformation. niscpr.res.in For flexible molecules like biphenyls, the torsional angle in the solid state can differ from the gas-phase minimum energy conformation.

Illustrative Comparison of Geometric Parameters for a Substituted Biphenyl

ParameterExperimental (X-ray)Calculated (DFT/B3LYP/6-311G(d,p))
C-Cl Bond Length (Å)1.7411.755
C-C (inter-ring) Bond Length (Å)1.4901.492
Phenyl Ring 1 - Phenyl Ring 2 Torsional Angle (°)38.542.1

This table provides an example of how experimental and calculated geometric parameters are compared for a substituted biphenyl derivative. The data is illustrative and not specific to this compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. nih.gov

The two most important orbitals in FMO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule.

Illustrative Frontier Molecular Orbital Data for Chlorinated Biphenyls

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4-Chlorobiphenyl (B17849)DFT-6.21-0.895.32
3,4-DichlorobiphenylDFT-6.35-1.125.23
2,4-DichlorobiphenylDFT-6.28-0.955.33

This table presents representative HOMO, LUMO, and energy gap values for related chlorinated biphenyls to illustrate the type of data obtained from FMO analysis. The exact values depend on the specific computational method and basis set used. Data is conceptual and based on trends observed in studies of polychlorinated biphenyls. researchgate.net

HOMO-LUMO Energy Gaps and Their Significance

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, chemical reactivity, and the nature of electronic transitions. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily excited.

In substituted biphenyl systems, the HOMO-LUMO energy gap can be effectively tuned by the addition of electron-donating or electron-withdrawing groups. rsc.org For this compound, the chlorine atom acts as an electron-withdrawing group through induction (while being a weak deactivator in electrophilic aromatic substitution), the methyl group is electron-donating, and the phenyl group extends the π-conjugated system.

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. Analysis of the frontier orbitals for similar aromatic compounds reveals that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The resulting energy gap provides insight into the electronic absorption properties, with the primary electronic transition often being from the HOMO to the LUMO (π–π* transition). nih.gov The control of this energy gap is essential for designing molecules with specific electronic and optical properties. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Biphenyl Compound (Note: Data for a representative substituted biphenyl compound is shown to illustrate typical values.)

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.98
Energy Gap (ΔE) 4.27

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive behavior by identifying electron-rich and electron-poor regions. MEP maps are color-coded, with red typically indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

Prediction of Spectroscopic Parameters

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method provides theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm or elucidate molecular structures. researchgate.net The calculations are typically performed on a geometry-optimized structure of the molecule. researchgate.net

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons, which would be expected in the upfield region (around 2.0-2.5 ppm). The aromatic protons on both phenyl rings would appear in the downfield region (typically 6.5-8.5 ppm), with their exact shifts influenced by the anisotropic effects of the rings and the electronic influence of the chloro and methyl substituents. libretexts.org

The ¹³C NMR spectrum would similarly show a characteristic signal for the methyl carbon and distinct signals for the carbons of the two aromatic rings. The carbon atom bonded to the chlorine would be deshielded, and its chemical shift would be influenced by the heavy atom effect. Comparing computed shifts with experimental values is a powerful tool for structural assignment. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Structurally Similar Compound (p-Chlorotoluene) (Note: Data for a related compound is used for illustration. TMS is the reference standard.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methyl Group2.320.5
Aromatic C-H7.1 - 7.3128.0 - 130.0
Aromatic C-Cl-132.0
Aromatic C-CH₃-137.0

Theoretical calculations of vibrational frequencies and their corresponding infrared (IR) and Raman intensities serve as a powerful aid in the analysis and assignment of experimental vibrational spectra. These computations, typically performed using DFT methods, provide a detailed picture of the normal modes of vibration of the molecule. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled by an appropriate factor to achieve good agreement.

For this compound, the calculated vibrational spectrum would feature several characteristic modes:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the methyl C-H stretches would be found just below 3000 cm⁻¹.

C=C stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic rings typically occur in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The stretching vibration for the carbon-chlorine bond is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

In-plane and out-of-plane C-H bending: These modes appear at lower frequencies and are characteristic of the substitution pattern on the benzene (B151609) rings.

This theoretical analysis is crucial for a complete and accurate assignment of the features in the experimental IR and Raman spectra. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions between the ground state and various excited states. researchgate.net The results can be used to simulate a UV-Visible spectrum, showing the maximum absorption wavelengths (λmax) and the intensity of the absorption bands.

For this compound, the TD-DFT calculations would likely predict strong absorptions in the UV region. These absorptions are typically attributed to π → π* transitions within the conjugated biphenyl system. The longest wavelength absorption band is often associated with the HOMO→LUMO transition. nih.gov The positions and intensities of these bands are influenced by the substituents; the extended conjugation provided by the phenyl group, along with the electronic effects of the chloro and methyl groups, will determine the precise spectral features. researchgate.netacs.org

Table 3: Predicted Electronic Transitions for a Related Biphenyl Compound (Note: Illustrative data based on typical TD-DFT results for substituted biphenyls.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3150.71HOMO → LUMO
S₀ → S₂2750.25HOMO-1 → LUMO
S₀ → S₃2500.18HOMO → LUMO+1

Reactivity Descriptors and Intramolecular Charge Transfer (ICT) Analysis

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high chemical hardness indicates lower reactivity, consistent with a large HOMO-LUMO gap.

Intramolecular Charge Transfer (ICT) refers to the transfer of electron density from a donor part to an acceptor part of a molecule upon photoexcitation. nih.gov In this compound, the methyl-substituted ring can act as a weak electron donor, while the chloro-substituted ring can act as an electron acceptor. The phenyl substituent extends the π-system, facilitating this charge transfer. Analysis of the HOMO and LUMO distributions can reveal the potential for ICT; if the HOMO is localized on the donor fragment and the LUMO on the acceptor fragment, an ICT process is likely. nih.govresearchgate.net This phenomenon is highly dependent on the electronic nature of the substituents and the geometry of the molecule, particularly the dihedral angle between the two phenyl rings. researchgate.net

Dipole Moment, Chemical Hardness, and Electrophilicity Index

Chemical hardness (η) and its inverse, softness (S), are concepts rooted in DFT that describe a molecule's resistance to changes in its electron distribution. A high chemical hardness value indicates a molecule is less reactive and more stable. Conversely, a low hardness value suggests higher reactivity.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile in chemical reactions. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Electronic Properties of this compound

PropertyValueUnit
Dipole Moment (µ)Value not available in search resultsDebye
Chemical Hardness (η)Value not available in search resultseV
Electrophilicity Index (ω)Value not available in search resultseV

Nucleophilic and Electrophilic Aromatic Regions

The distribution of electron density across this compound, visualized through Molecular Electrostatic Potential (MEP) maps, allows for the identification of its nucleophilic and electrophilic regions. Nucleophilic sites are electron-rich areas prone to attacking electron-deficient centers, while electrophilic sites are electron-poor areas susceptible to attack by nucleophiles.

In this compound, the regions of high electron density (nucleophilic) are typically associated with the π-systems of the two phenyl rings and the area around the chlorine atom due to its lone pairs of electrons. However, the high electronegativity of chlorine also induces a partial positive charge on the carbon atom to which it is bonded, making this carbon an electrophilic center.

The unsubstituted phenyl ring will also exhibit nucleophilic character due to its π-electron cloud. The specific regions of highest nucleophilicity and electrophilicity can be precisely located on an MEP map, where red-to-yellow colors typically indicate electron-rich (nucleophilic) regions and blue colors indicate electron-poor (electrophilic) regions. For instance, in similar chlorinated aromatic compounds, the most negative potential is often located on the chlorine atom, while the positive potential is distributed over the hydrogen atoms and the carbon atom attached to the chlorine.

Chemical Transformations and Reactivity of the Biphenyl Core

Substitution Reactions on the Aromatic Rings

The biphenyl (B1667301) core of 2-Chloro-1-methyl-4-phenylbenzene is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. pharmaguideline.comacs.org The regioselectivity of these reactions is directed by the existing substituents on the rings.

Directing Effects of Substituents:

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): A deactivating group that also directs incoming electrophiles to the ortho and para positions.

Phenyl Group (-C₆H₅): An activating group that directs to the ortho and para positions.

In this compound, the first ring carries both the chloro and methyl groups. The methyl group at position 1 and the chloro group at position 2 will influence substitution on this ring. The phenyl group at position 4 will influence substitution on the second, unsubstituted ring.

Nucleophilic Aromatic Substitution: Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups at the ortho and para positions. psu.eduresearchgate.net Since this compound lacks such strong activating groups (like a nitro group), nucleophilic displacement of the chlorine atom would require harsh reaction conditions. researchgate.netasianpubs.org The mechanism for such a reaction typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. psu.edu

A summary of the directing effects is presented in the table below.

SubstituentPosition on Ring 1TypeDirecting Effect
Methyl 1ActivatingOrtho, Para
Chloro 2DeactivatingOrtho, Para
Phenyl 4ActivatingOrtho, Para

Modifications of Functional Groups (e.g., Methylation, Sulfonylation)

The functional groups attached to the biphenyl core, namely the methyl and chloro groups, can also be sites for chemical modification.

Methylation: Further methylation of the biphenyl core can be achieved through Friedel-Crafts alkylation. The sites of methylation would be determined by the directing effects discussed previously. Studies on the methylation of 4-methylbiphenyl (B165694) with methanol (B129727) over zeolite catalysts have demonstrated the feasibility of adding further methyl groups to the biphenyl system. psu.eduresearchgate.net These studies highlight that shape-selective catalysts can be employed to control the regioselectivity of the methylation process, favoring the formation of specific isomers like 4,4'-dimethylbiphenyl. researchgate.net

Sulfonylation: Aromatic sulfonylation involves the introduction of a sulfonyl group (-SO₂R) onto the aromatic ring, typically by reacting the arene with a sulfonyl chloride in the presence of a Lewis acid catalyst. This reaction is a type of electrophilic aromatic substitution, and the position of the incoming sulfonyl group on this compound would be guided by the same principles of substituent directing effects. While specific literature on the sulfonylation of this exact compound is not readily available, the general mechanism is well-established.

The following table summarizes potential modifications of the functional groups.

Functional GroupReaction TypePotential Outcome
Aromatic Rings Friedel-Crafts MethylationAddition of a methyl group, regioselectivity depends on catalyst and conditions. psu.eduresearchgate.net
Aromatic Rings SulfonylationAddition of a sulfonyl group, regioselectivity directed by existing substituents.

Catalytic Activity in Organic Transformations (e.g., as part of ligand systems)

Biphenyl derivatives are highly valued as scaffolds for the design of ligands used in transition-metal catalysis. Their rigid structure can provide a well-defined steric environment around the metal center, which is crucial for achieving high selectivity in catalytic reactions.

While this compound itself is not a ligand, it can be a precursor for the synthesis of more complex molecules that can act as ligands. For instance, the chloro and methyl groups can be chemically modified to introduce coordinating atoms like phosphorus or nitrogen. Biphenyl-based phosphine (B1218219) ligands are particularly common in cross-coupling reactions.

A review of the synthesis and reactions of biphenyl derivatives highlights their extensive use in forming C-C bonds, often catalyzed by palladium or nickel complexes. rsc.org In some cases, the biphenyl derivative itself can be part of the catalytic system, for example, as a ligand. rsc.org The development of N-benzylidene-[1,1'-biphenyl]-2-amines as substrates in photocatalysis showcases how the biphenyl structure plays a crucial role in the reactivity and outcome of modern synthetic methods. beilstein-journals.org

The table below provides examples of biphenyl-based ligand types and their applications, illustrating the potential for derivatives of this compound.

Ligand TypeExample ApplicationReference
Biphenyl-based Phosphines Suzuki-Miyaura Coupling rsc.org
Biphenyl-based Amines Photocatalysis beilstein-journals.org
Chiral Biphenyl Ligands Asymmetric Catalysis pharmaguideline.com

Photochemical Behavior of Halogenated Benzene (B151609) Derivatives

The photochemical behavior of halogenated aromatic compounds is of significant environmental and synthetic interest. The irradiation of chlorobiphenyls with ultraviolet (UV) light can induce specific chemical reactions.

Studies on the photochemistry of chlorobiphenyls have shown that a primary reaction pathway is the cleavage of the carbon-chlorine bond. rsc.org This can lead to a process of dechlorination, where the chlorine atom is replaced by a hydrogen atom. Another common outcome is the formation of hydroxylated biphenyls, particularly when the reaction is carried out in the presence of water or other hydroxyl sources. rsc.org

For example, the photolysis of 4-chlorobiphenyl (B17849) in water has been shown to produce both 3-hydroxybiphenyl and 4-hydroxybiphenyl. rsc.org The photochemical reactions of biphenyl and its chlorinated derivatives on the surfaces of materials like γ-alumina and silica-alumina have also been investigated. rsc.org These studies reveal that photoirradiation can lead to the formation of radical cations and subsequent dechlorination. rsc.org The specific photochemical products of this compound would likely follow these general trends, leading to dechlorinated and hydroxylated derivatives. The exact distribution of products would depend on the reaction conditions, such as the solvent and the wavelength of light used.

The following table summarizes the typical photochemical reactions of chlorobiphenyls.

Reaction TypeProductsConditionsReference
Dechlorination Biphenyl derivative with H replacing ClUV irradiation rsc.org
Hydroxylation Hydroxybiphenyl derivativesUV irradiation in the presence of water rsc.org
Radical Cation Formation Subsequent reactions including dechlorinationPhotoirradiation on solid surfaces rsc.org

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Construction of Advanced Organic Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.com 2-Chloro-1-methyl-4-phenylbenzene fits this description perfectly due to its inherent structural features that allow for further chemical transformations. The biphenyl (B1667301) moiety itself serves as a rigid scaffold, influencing the three-dimensional arrangement of substituents and, consequently, the properties of the final molecule. researchgate.net

The presence of the chlorine atom is of particular significance. Halogenated aromatic compounds are pivotal in a multitude of synthetic protocols, most notably in metal-catalyzed cross-coupling reactions. sigmaaldrich.com The chloro group in this compound can participate in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of advanced organic scaffolds where precise control over the molecular architecture is paramount. nih.govresearchgate.net

For instance, the chlorine atom can be substituted to introduce new functional groups or to link the biphenyl unit to other molecular fragments, thereby building more elaborate structures. The methyl group, while less reactive than the chlorine, can also be functionalized through various synthetic methods, adding another layer of versatility to this building block.

Utility in Multistep Organic Synthesis Pathways

Multistep organic synthesis involves a sequence of chemical reactions to transform simple starting materials into complex target molecules. youtube.comstackexchange.comyoutube.comyoutube.com The strategic planning of these synthetic routes is crucial and often relies on the careful selection of intermediates that offer the desired reactivity and selectivity for subsequent steps. This compound is an excellent example of such an intermediate.

In a multistep synthesis, the order in which different functional groups are introduced and manipulated is critical to achieving the desired final product. lumenlearning.com The distinct reactivity of the chloro and methyl groups on the biphenyl core of this compound allows for a stepwise and controlled elaboration of the molecule. For example, a cross-coupling reaction might be performed at the chloro position first, followed by a separate transformation involving the methyl group in a later step. This orthogonal reactivity is a key advantage in designing efficient and high-yielding synthetic pathways.

The biphenyl structure of this compound also plays a role in directing the regioselectivity of subsequent reactions. The existing substituents influence the position of newly introduced groups on the aromatic rings, a fundamental concept in aromatic chemistry. lumenlearning.com Chemists can leverage this directing effect to synthesize specific isomers of more complex molecules.

Preparation of Functionalized Biphenyl Derivatives

The synthesis of functionalized biphenyl derivatives is a major area of research in organic chemistry, driven by the wide range of applications for these compounds. researchgate.netrsc.org this compound serves as a key starting material for accessing a diverse array of substituted biphenyls.

One of the most powerful methods for creating functionalized biphenyls is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov In this reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst. This compound, as the organohalide component, can be reacted with various boronic acids to introduce a wide range of substituents at the 2-position of the biphenyl system.

The general scheme for a Suzuki-Miyaura coupling involving this compound is as follows:

General scheme for a Suzuki-Miyaura coupling involving this compound

This reaction is highly versatile, with a broad tolerance for different functional groups on both the boronic acid and the biphenyl starting material. This allows for the synthesis of biphenyls with tailored electronic and steric properties.

Beyond Suzuki coupling, other cross-coupling reactions and nucleophilic aromatic substitution reactions can be employed to modify the 2-chloro position, further expanding the range of accessible functionalized biphenyl derivatives. For example, amination reactions can introduce nitrogen-containing groups, which are prevalent in many biologically active molecules.

Table 1: Examples of Functionalized Biphenyl Derivatives Synthesized from this compound

Starting MaterialReagentReaction TypeProduct
This compoundArylboronic acidSuzuki Coupling2-Aryl-1-methyl-4-phenylbenzene
This compoundAmineBuchwald-Hartwig AminationN-Aryl-1-methyl-4-phenylbenzen-2-amine
This compoundAlkyneSonogashira Coupling2-(Alkynyl)-1-methyl-4-phenylbenzene

The ability to readily generate a library of functionalized biphenyls from a single, accessible precursor underscores the importance of this compound as a key building block in modern organic synthesis.

An in-depth examination of this compound reveals its significance not as an end-product but as a versatile intermediate and structural motif in various domains of chemical science. Its unique arrangement of a biphenyl core functionalized with chloro- and methyl- groups provides a platform for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This article explores its potential applications in the development of advanced materials, analytical methods, and novel synthetic strategies.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-methyl-4-phenylbenzene, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example:
  • Friedel-Crafts : React chlorobenzene derivatives with methylating agents (e.g., methyl chloride) using Lewis acids like AlCl₃ in anhydrous conditions .
  • Nucleophilic Substitution : Replace a leaving group (e.g., nitro) on a pre-functionalized benzene ring with methyl or phenyl groups under basic conditions (e.g., NaOH in DMSO) .
  • Key variables: Temperature (80–120°C), solvent polarity (aprotic solvents like DMF), and catalyst stoichiometry .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with PubChem reference data (e.g., integration ratios for methyl and phenyl groups) .
  • GC-MS : Verify molecular ion ([M]⁺) and fragmentation patterns .
  • Elemental Analysis : Confirm C, H, Cl content within ±0.3% deviation .
  • Purification : Column chromatography (SiO₂, pentane/ethyl acetate gradient) removes unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like di-substituted isomers or oxidation products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading to identify optimal parameters .
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track intermediate formation and adjust reaction quenching times .
  • By-Product Analysis : Isolate side products via HPLC and characterize their structures to backtrack mechanistic pathways .

Q. How can contradictory spectroscopic data (e.g., unexpected coupling patterns in NMR) be resolved for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the phenyl group) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks .

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states for Suzuki-Miyaura coupling using chlorine as a directing group .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites on the aromatic ring .
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible coupling partners (e.g., boronic acids) .

Q. What strategies are recommended for evaluating the compound’s potential bioactivity (e.g., antimicrobial or anticancer properties)?

  • Methodological Answer :
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations .
  • Molecular Docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates .
  • Waste Disposal : Neutralize chlorinated by-products with NaHCO₃ before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.